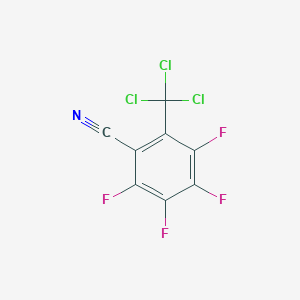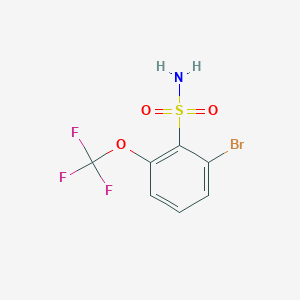
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide (CTTA) is a trifluoromethylated anilide that has been widely used in the field of organic synthesis due to its versatility and ease of synthesis. CTTA is primarily used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. CTTA is also a useful reagent for the synthesis of various fluorinated compounds.
Aplicaciones Científicas De Investigación
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds. In addition, this compound has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is dependent on the reaction in which it is used. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking the electrophilic center of the substrate molecule. In oxidation and reduction reactions, this compound acts as an oxidizing or reducing agent, respectively.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. As such, there is no known data on its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. In addition, it is relatively easy to synthesize and is available commercially. However, this compound is a highly reactive compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide. It could be used as a catalyst in the synthesis of fluorinated compounds, such as fluorinated polymers. In addition, it could be used in the synthesis of pharmaceuticals and agrochemicals. This compound could also be used in the synthesis of other organic compounds, such as amino acids and peptides. Finally, it could be used in the synthesis of complex molecules, such as natural products.
Métodos De Síntesis
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide can be synthesized by the reaction of 2-cyano-3-trifluoromethyl-2,2,2-trifluoroacetaldehyde (CTFA) with aniline. The reaction is carried out in the presence of a Lewis acid catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds via an SN2 mechanism, with the formation of an intermediate cationic species. The reaction is highly regioselective, with the formation of the desired product in high yields.
Propiedades
IUPAC Name |
N-[2-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)6-2-1-3-7(5(6)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNZGJHLRWKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)





